![molecular formula C18H16ClN7O2 B2718533 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1006002-93-2](/img/structure/B2718533.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpiperidines . It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . The compound has been explored for its antitubercular properties .
Synthesis Analysis
The synthesis of similar compounds involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of similar compounds involves different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . The structure-activity relationship studies of pyrazolo pyrimidine derivatives have led to the discovery of a novel multikinase inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, all the potent compounds from a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives have a ClogP value less than 4 and molecular weight < 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications
- Researchers are exploring the structure-activity relationship (SAR) of these derivatives to design selective and effective anticancer agents .
Anticancer Activity
Anti-HIV Activity
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is currently unknown
Biochemical Pathways
The biochemical pathways affected by N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide are currently unknown
Result of Action
The molecular and cellular effects of the action of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide are currently unknown
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the development of new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives are being explored to provide insights into the contributions of different substitutions at the C-4 position of the 7-deazapurine ring .
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O2/c1-11-6-15(23-16(27)9-28-2)26(24-11)18-14-8-22-25(17(14)20-10-21-18)13-5-3-4-12(19)7-13/h3-8,10H,9H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTYJFOLNCSOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide |
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